ML 154

説明

ML154 is an antagonist of the neuropeptide S receptor (NPSR; IC50 = 3.5 nM). It is selective for NPSR over arginine vasopressin (AVP) receptor V1B, as well as a panel of 55 receptors, channels, and transporters at 10 µM. ML154 reduces NPS-induced calcium mobilization, cAMP formation, and ERK activation with IC50 values of 0.96, 45, and 1.3 nM, respectively, in CHO cells expressing NPSR. It reduces alcohol self-administration and the progressive ratio breakpoint, but not cue- or stress-induced reinstatement of alcohol-seeking behavior, in rats when administered intraperitoneally at a dose of 1 mg/kg. ML154 (10 µg, i.c.v.) inhibits decreases in food intake induced by intracerebroventricular administration of NPS in rats.

NCGC 84, also known as ML-154, is a competitive, selective, and brain penetrant NPS receptor antagonist. NCGC 84 blocks alcohol-induced ERK-phosphorylation in the central amygdala and decreases operant alcohol self-administration in rats.

科学的研究の応用

神経ペプチドS受容体拮抗薬

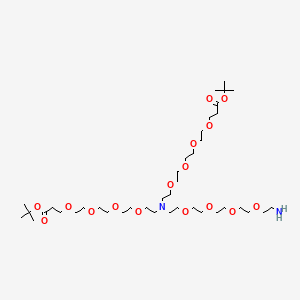

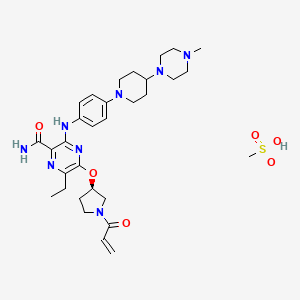

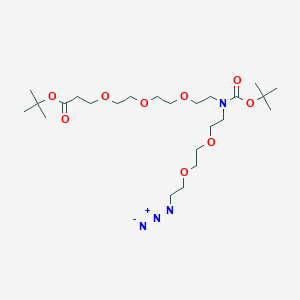

ML-154は、神経ペプチドS受容体(NPSR)において選択的な非ペプチド拮抗薬として作用します {svg_1} {svg_2}。これは、神経ペプチドの作用を阻害できることを意味します。神経ペプチドは、神経細胞が互いにコミュニケーションをとるために使用する小さなタンパク質様分子です。 神経ペプチドは、不安、痛み、食欲、睡眠、概日リズムなど、脳機能に直接的な影響を与えることが知られています {svg_3}.

アルコール依存症治療

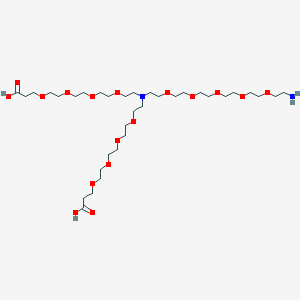

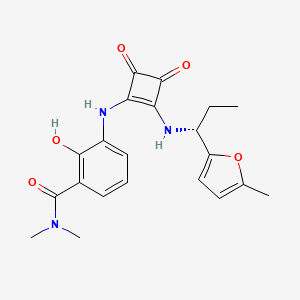

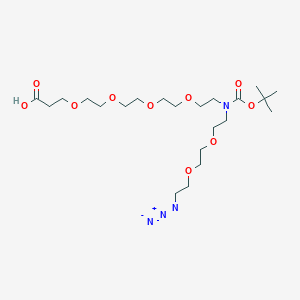

動物実験では、ML-154は、アルコール依存症のラットにおけるアルコールの自己投与を減らし、アルコール報酬に対する動機を低下させることが示されています {svg_4}。 これは、ML-154のようなNPS拮抗薬がアルコール依存症の治療に潜在的な応用があることを示唆しています {svg_5}.

抗菌特性

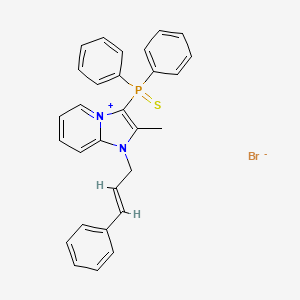

[2-メチル-1-[(E)-3-フェニルプロプ-2-エニル]イミダゾ[1,2-a]ピリジン-4-イウム-3-イル]-ジフェニル-スルファニリデン-ラムダ5-ホスファン;ブロミドは、黄色ブドウ球菌に対して抗菌特性を示しています {svg_6}。 これは、新しい抗菌剤の開発におけるその潜在的な使用を示しています {svg_7}.

生化学研究

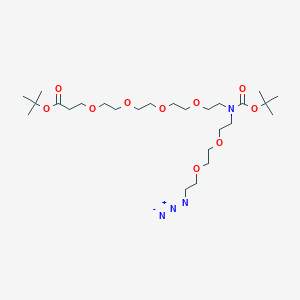

ML-154は、神経ペプチドS受容体に対する強力な拮抗作用のために、生化学研究で使用されています {svg_8}。 神経ペプチドS誘発ERKリン酸化を阻害し、cAMP応答とカルシウム応答を阻害します {svg_9}.

脳貫通性

ML-154は脳貫通性です {svg_10}。 これは、血脳関門を通過できることを意味し、神経科学研究において貴重なツールとなります {svg_11}.

がん治療における潜在的な使用

ML-154を含むイミダゾ[1,2-a]ピリジン誘導体は、抗腫瘍効果を含む幅広い生物学的効果に関して特徴付けられています {svg_12}。 これは、がん治療における潜在的な応用を示唆しています {svg_13}.

心臓血管疾患治療

イミダゾ[1,2-a]ピリジン誘導体は、心臓血管疾患の治療にも提案されています {svg_14}。 これは、ML-154が心臓血管疾患の治療に潜在的な応用があることを示しています {svg_15}.

アルツハイマー病治療

イミダゾ[1,2-a]ピリジン誘導体は、アルツハイマー病の治療にも提案されています {svg_16}。 これは、ML-154がアルツハイマー病の治療に潜在的な応用があることを示唆しています {svg_17}.

作用機序

Target of Action

The primary target of ML 154 is the Neuropeptide S receptor (NPSR) . NPSR is a G protein-coupled receptor that is involved in the regulation of various biological processes, including anxiety, arousal, and wakefulness .

Mode of Action

This compound acts as a selective, non-peptide antagonist at the NPSR . It inhibits the action of Neuropeptide S (NPS), a neuropeptide that activates NPSR, thereby modulating the biological processes regulated by NPS .

Biochemical Pathways

This compound inhibits NPS-induced ERK phosphorylation, cAMP responses, and calcium responses . These biochemical pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known to bebrain-penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

In animal studies, this compound has been shown to decrease self-administration of alcohol in addicted rats and lower motivation for alcohol rewards . This suggests a potential application for NPS antagonists like this compound in the treatment of alcoholism .

Action Environment

Given its brain penetrance, factors that affect the blood-brain barrier, such as inflammation or disease, could potentially influence its action, efficacy, and stability .

生化学分析

Biochemical Properties

ML 154 interacts with the Neuropeptide S receptor (NPSR), acting as a potent antagonist . It inhibits neuropeptide S-induced ERK phosphorylation over cAMP responses and calcium responses . This suggests that this compound may interact with enzymes and proteins involved in these signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its antagonistic action on the NPSR. By inhibiting neuropeptide S-induced ERK phosphorylation, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the NPSR. It acts as an antagonist, inhibiting the receptor’s normal function . This can lead to changes in gene expression and enzyme activity, particularly in relation to ERK phosphorylation, cAMP responses, and calcium responses .

Transport and Distribution

It is known to be a brain-penetrant compound , suggesting that it can cross the blood-brain barrier and may be distributed throughout the central nervous system.

特性

IUPAC Name |

[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAQCMBWGUOBIX-ZUQRMPMESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26BrN2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032908 | |

| Record name | ML-154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345964-89-7 | |

| Record name | Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ML-154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。